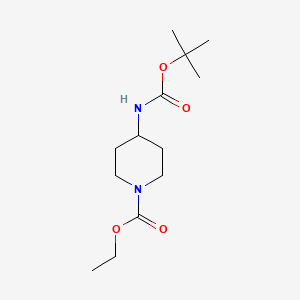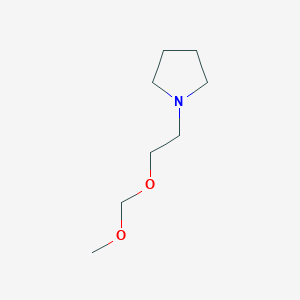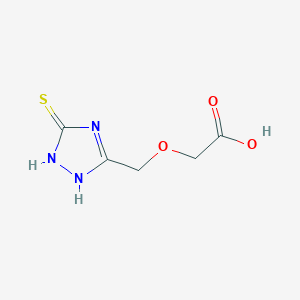
tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an isoquinoline ring attached to a piperazine moiety, which is further linked to a tert-butyl ester group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate typically involves the Steglich esterification method. This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond under mild conditions . The reaction proceeds as follows:
- The carboxylic acid group of 4-Isoquinolin-7-yl-piperazine-1-carboxylic acid reacts with DCC to form an O-acylisourea intermediate.
- The intermediate then reacts with tert-butyl alcohol in the presence of DMAP to form the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The isoquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and halides can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds.
Medicine: It is utilized in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Brexpiprazole Intermediate 1
Uniqueness
tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate is unique due to its specific structural features, such as the isoquinoline ring and the tert-butyl ester group. These features confer distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various compounds.
特性
分子式 |
C18H23N3O2 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-10-8-20(9-11-21)16-5-4-14-6-7-19-13-15(14)12-16/h4-7,12-13H,8-11H2,1-3H3 |
InChIキー |
PZTHCZIIRUYQRX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C=CN=C3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Imidazo[1,2-a]pyridine-3-acetaldehyde,2-methyl-](/img/structure/B8680032.png)





![Methyl 3-{[(1-ethoxyethylidene)amino]oxy}propanoate](/img/structure/B8680074.png)

